molecular formula C11H9N3 B7441171 2-(1H-Imidazole-4-yl)-1H-indole

2-(1H-Imidazole-4-yl)-1H-indole

Cat. No.: B7441171
M. Wt: 183.21 g/mol
InChI Key: UAWXRJPBGZDMHL-UHFFFAOYSA-N
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Description

2-(1H-Imidazole-4-yl)-1H-indole is a bifunctional azaheterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule combines the privileged indole scaffold, a fundamental building block in many natural products and pharmaceuticals, with an imidazole ring, a structure known for its diverse biological activities and presence in histidine and histamine. The imidazole ring is an electron-rich, aromatic heterocycle with amphoteric properties, capable of acting as both an acid and a base, and is known to readily form various supramolecular complexes through noncovalent interactions such as hydrogen bonding and coordination bonds . This makes derivatives containing this scaffold ideal for investigating interactions with biological targets. Compounds featuring both indole and imidazole moieties have demonstrated a broad spectrum of pharmacological potential in scientific research, including antimicrobial, antitumor, and antioxidant activities . Specifically, such hybrid structures are recognized for their potential in the design of small-molecule candidates for neurodegenerative disease research, where they may act as inhibitors of enzymes like acetylcholinesterase (AChE) . The imidazole-indole core is also a key structure explored in the development of novel antiurease agents . Researchers utilize this compound as a key synthon in the synthesis of more complex molecules and for probing biological mechanisms. It is supplied strictly for laboratory research purposes. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(1H-imidazol-5-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-2-4-9-8(3-1)5-10(14-9)11-6-12-7-13-11/h1-7,14H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWXRJPBGZDMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction employs a palladium catalyst (PdCl₂(dppf), 5 mol%), cesium fluoride (3.0 equiv.), and benzyltriethylammonium chloride (BnEt₃NCl, 5 mol%) in a toluene-water biphasic system. Microwave heating at 110°C for 1 hour facilitates the cross-coupling, yielding 2-(1H-imidazole-4-yl)-1H-indole (3v ) in 20% yield after chromatographic purification. The modest yield underscores challenges in steric hindrance and competing side reactions, such as protodehalogenation of the imidazole precursor.

Mechanistic Insights

The palladium catalyst mediates oxidative addition with 4-iodoimidazole, followed by transmetallation with the boronic acid. Reductive elimination then forges the C–C bond between the imidazole C4 and indole C5 positions. The use of CsF enhances boron-to-palladium transmetallation efficiency, while BnEt₃NCl stabilizes the palladium intermediate.

Multi-Step Synthesis via Indole NH Protection

A sequential strategy involving indole NH protection and imidazole ring construction was reported by Kumar et al. (2011). This method avoids direct coupling and instead builds the imidazole moiety onto a prefunctionalized indole.

Stepwise Procedure

  • Protection of Indole NH : Indole-5-carboxaldehyde (16 ) is treated with phenylsulfonyl chloride in dichloromethane, yielding N-protected indole 17 (82% yield).

  • Imidazole Ring Formation : Reaction of 17 with glyoxal (40% aqueous) and ammonium hydroxide at 60°C for 12 hours generates 2-aryl-imidazole 18 .

  • Deprotection : Removal of the phenylsulfonyl group using tetrabutylammonium fluoride (TBAF) in THF affords the target compound in 45% overall yield.

Advantages and Limitations

This route offers precise control over imidazole substitution but requires multiple protection/deprotection steps, increasing synthetic complexity. The use of glyoxal introduces regioselectivity challenges, as competing pathways may yield 4- or 5-substituted imidazoles.

One-Pot Tandem Cyclization

A patent by CN103524512A (2013) describes a one-pot method for synthesizing indole-imidazole hybrids, though adaptation is required for the target compound.

Key Steps

  • Condensation : Indole-5-amine reacts with α-ketoaldehyde in acetic acid at 80°C, forming an imine intermediate.

  • Cyclization : Addition of ammonium acetate induces imidazole ring closure via intramolecular nucleophilic attack.

  • Oxidation : Air oxidation or catalytic MnO₂ finalizes aromatization, yielding the product in 65–70% yield.

Scalability Considerations

The one-pot approach minimizes intermediate isolation, enhancing atom economy (94.25%) and reducing waste. However, reproducibility for electron-deficient indoles remains unverified.

Catalytic C–H Functionalization

Recent advances in C–H activation, exemplified by CN102603646B (2012), utilize iron catalysts to direct coupling between indole and preformed imidazole derivatives.

Procedure Highlights

  • Catalyst System : FeCl₃ (10 mol%) and 1,10-phenanthroline (12 mol%) in DMF at 120°C.

  • Substrate Scope : Compatible with electron-rich indoles, yielding 2-(imidazol-4-yl)-1H-indole in 55% yield.

Mechanistic Pathway

The iron catalyst facilitates indole C2–H bond activation, followed by coupling with 4-iodoimidazole via a radical pathway. This method bypasses traditional cross-coupling prerequisites but suffers from moderate efficiency.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages Limitations
Suzuki-Miyaura Coupling20%1 hourRegioselective, scalableLow yield, expensive catalysts
Multi-Step Synthesis45%24 hoursHigh purity, controlled substitutionMulti-step, laborious
One-Pot Cyclization65–70%6 hoursAtom-economical, minimal wasteLimited substrate scope
C–H Functionalization55%12 hoursNo prefunctionalization requiredModerate yield, radical side products

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazole-4-yl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and various oxidized products depending on the reaction conditions .

Scientific Research Applications

Structural Characteristics and Synthesis

2-(1H-Imidazole-4-yl)-1H-indole features an indole ring fused with an imidazole moiety, which enhances its pharmacological profile. The synthesis of this compound typically involves multi-step reactions that incorporate both indole and imidazole derivatives. Various synthetic routes have been reported, including the use of transition metal catalysts for efficient formation.

Anticancer Activity

Recent studies have highlighted the potential of 2-(1H-Imidazole-4-yl)-1H-indole as an anticancer agent. For instance, research indicates that derivatives of this compound can inhibit tumor cell proliferation effectively.

Case Study: Inhibition of Tumor Cell Proliferation

  • A study demonstrated that specific derivatives of 2-(1H-Imidazole-4-yl)-1H-indole showed significant cytotoxicity against various cancer cell lines.
  • Table 1: Cytotoxicity Data
CompoundCell LineIC50 (µM)
Derivative AMDA-MB-2316.49
Derivative BHeLa8.23
Derivative CA5495.67

These findings suggest that the imidazole-indole structure may interact with key cellular pathways involved in cancer progression.

Antimicrobial Properties

The antimicrobial efficacy of 2-(1H-Imidazole-4-yl)-1H-indole has been evaluated against various bacterial strains. The results indicate promising antibacterial activity.

Case Study: Antibacterial Activity Evaluation

  • Jain et al. synthesized several derivatives and assessed their activity against Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity Results

CompoundZone of Inhibition (mm)
Compound 120
Compound 225
Compound 315

The data show that certain derivatives exhibit potent antibacterial effects, making them candidates for further development as antimicrobial agents.

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly in inhibiting viral replication mechanisms.

Case Study: Inhibition of Viral Replication

  • Verma et al. reported that specific indole derivatives demonstrated inhibitory effects against influenza A virus.

Table 3: Antiviral Activity Data

CompoundVirus TypeIC50 (µM)
Compound XInfluenza A7.53
Compound YCoxsackie B40.4

These results indicate that the imidazole-indole structure can effectively target viral pathogens, providing a basis for developing new antiviral therapies.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazole-4-yl)-1H-indole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The indole ring can interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Structural and Electronic Differences
  • 4-(1H-Tetrazol-5-yl)-1H-Indole ():

    • Structural Difference : Replaces the imidazole with a tetrazole ring (four nitrogen atoms).
    • Electronic Impact : Tetrazole’s electron-withdrawing nature increases acidity (pKa ~4.9) compared to imidazole (pKa ~14.5 for conjugate acid), affecting solubility and reactivity.
    • Pharmacological Relevance : Tetrazole-indole hybrids exhibit anticancer and antimicrobial activities due to enhanced hydrogen-bonding capacity .
  • 2-[(1H-Imidazol-1-yl)methyl]-1-[4-(Trifluoromethyl)phenyl]-1H-Indole (): Structural Difference: Features a methylene bridge between imidazole and indole, with a trifluoromethylphenyl substituent. Impact on Bioactivity: The trifluoromethyl group increases lipophilicity, improving membrane permeability.
  • 4-(1H-Imidazol-1-yl)benzaldehyde (): Core Structure: Benzaldehyde substituted with imidazole instead of indole. Functional Role: The aldehyde group enables Schiff base formation, useful in coordination chemistry and catalysis.
2.3. Crystallographic and Conformational Insights
  • 4-(1H-Tetrazol-5-yl)-1H-Indole (): Dihedral angles between indole and tetrazole rings average 42.5°, indicating moderate planarity disruption. This non-planar geometry may reduce stacking interactions compared to fully conjugated systems .
  • 2-[(1H-Imidazol-1-yl)methyl]-1-[4-(Trifluoromethyl)phenyl]-1H-Indole ():

    • Crystallographic data (R factor = 0.079) reveals a well-defined structure with intramolecular hydrogen bonds stabilizing the conformation. The trifluoromethyl group induces steric bulk, affecting packing efficiency .

Key Comparative Data

Compound Core Structure Key Substituent Bioactivity Synthetic Method
2-(1H-Imidazole-4-yl)-1H-Indole Indole + Imidazole Direct C–C bond Anticancer, enzyme inhibition Potential Wittig/Click chemistry
4-(1H-Tetrazol-5-yl)-1H-Indole Indole + Tetrazole C–C bond at 4-position Anticancer, antimicrobial NaN₃ cyclization
2-[(Imidazol-1-yl)methyl]-1H-Indole Indole + Imidazole (methylene bridge) CF₃-phenyl Enhanced lipophilicity Suzuki coupling
3-(Triazol-1-yl)ethyl-1H-Indole Indole + Triazole Ethyl spacer Antioxidant Click chemistry

Q & A

Q. What are the standard synthetic routes for 2-(1H-imidazole-4-yl)-1H-indole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as 1,2-diamines with α-halo ketones or aldehydes under acidic conditions. For example, imidazole ring formation can be catalyzed by Lewis acids like zinc chloride, while indole derivatives may require cross-coupling reactions or nucleophilic substitutions . Optimizing reaction time, temperature (e.g., reflux in acetic acid), and stoichiometric ratios of precursors is critical for improving yields. Multi-step purification via column chromatography or recrystallization is often necessary to isolate the target compound .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. Infrared (IR) spectroscopy helps identify functional groups like NH or C=O. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX programs) resolves absolute stereochemistry and intermolecular interactions . For example, bond angles and torsional parameters derived from crystallography can explain conformational stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent polarity, or pH). To address this, standardize assays using positive controls (e.g., known enzyme inhibitors) and validate results across multiple replicates. Comparative studies with structural analogs (e.g., fluorophenyl or trifluoromethyl derivatives) can isolate substituent effects on bioactivity . Additionally, molecular docking simulations (using software like AutoDock) may predict binding affinities to targets like tubulin or kinases, aligning experimental data with computational models .

Q. What strategies optimize crystallographic refinement for 2-(1H-imidazole-4-yl)-1H-indole derivatives?

High-resolution data (≤1.0 Å) and low R-factor values (<0.05) are achievable using SHELXL for small-molecule refinement. Key steps include:

  • Data collection : Use synchrotron radiation for enhanced resolution.
  • Twinned crystals : Apply the Hooft parameter or twin-law matrices in SHELXD to deconvolute overlapping reflections .
  • Hydrogen bonding : Restrain NH groups using DFIX or DANG commands to account for anisotropic displacement parameters .

Q. How does substituent variation at the imidazole and indole rings affect physicochemical properties?

Electron-withdrawing groups (e.g., -CF₃) increase solubility in polar solvents but may reduce membrane permeability. Computational tools like COSMO-RS predict logP and solubility trends, while Hammett constants quantify electronic effects on reactivity. For example, fluorophenyl substituents enhance metabolic stability but may alter π-π stacking interactions in protein binding .

Methodological Challenges and Solutions

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies?

  • Library design : Synthesize analogs with systematic substitutions (e.g., -CH₃, -Cl, -OCH₃) at the imidazole C-2 and indole C-3 positions .
  • Biological assays : Use dose-response curves (IC₅₀/EC₅₀) to quantify potency. Pair with cytotoxicity assays (e.g., MTT) to calculate selectivity indices .
  • Data normalization : Include internal standards in HPLC or LC-MS workflows to correct for batch-to-batch variability .

Q. How can researchers address low yields in multi-step syntheses of this compound?

  • Intermediate stability : Protect reactive groups (e.g., NH via Boc or Fmoc) during harsh reaction conditions .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps to minimize side reactions .
  • Scale-up : Optimize solvent volume and stirring rates using Design of Experiments (DoE) methodologies .

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